molecular formula C16H16F3NOS B2685363 N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 2309592-08-1

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No. B2685363
CAS RN: 2309592-08-1
M. Wt: 327.37
InChI Key: YDBIEIMKNPBIJX-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Spectroscopic Properties

  • A study on the Synthesis, Spectroscopic Properties, and Antipathogenic Activity of New Thiourea Derivatives explored a series of acylthioureas with various substituents, demonstrating their potential as novel antimicrobial agents with antibiofilm properties. These findings highlight the relevance of exploring chemical compounds with similar structures for antimicrobial applications (Limban, Marutescu, & Chifiriuc, 2011).

Crystal Structure Analysis

  • Research on the Crystal Structure of Thiophene-Derived Compounds provided insights into their molecular structure, including interactions and bonding, which are crucial for understanding the chemical and physical properties of such compounds. This research underscores the importance of structural analysis in the development of new materials and chemicals (Sharma et al., 2016).

Anticancer Activity

  • A study titled Design, Synthesis, and Anticancer Evaluation of Benzamide Derivatives reported on compounds synthesized with the aim of evaluating their anticancer activity. This highlights the potential use of similar chemical structures in the development of new anticancer agents (Ravinaik et al., 2021).

Material Science Applications

  • The Synthesis of Poly(arylene ether amide)s Containing CF3 Groups by Nitro Displacement Reaction explored the preparation of new polymers with specific functional groups, emphasizing the role of chemical synthesis in material science and the development of new materials with desirable properties (Lee & Kim, 2002).

Supramolecular Chemistry

  • Research on N-(thiazol-2-yl)benzamide Derivatives as a New Series of Supramolecular Gelators demonstrated the synthesis and characterization of compounds with gelation behavior, underscoring the significance of supramolecular chemistry in creating materials with unique physical properties (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NOS/c1-15(2,11-7-8-22-9-11)10-20-14(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIEIMKNPBIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

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